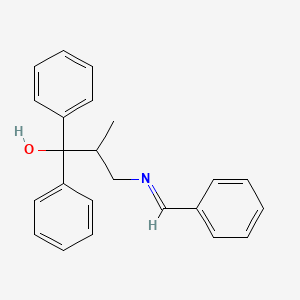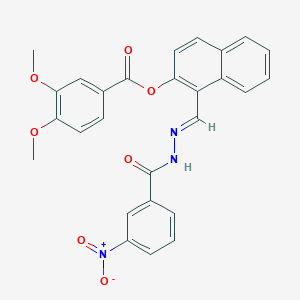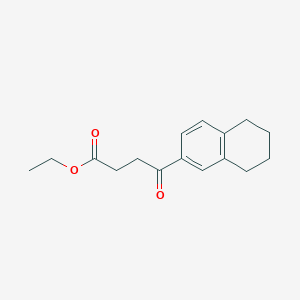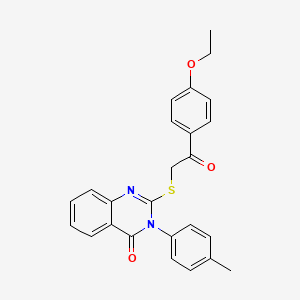
2-bromobenzaldehyde N-phenylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-bromobenzaldehyde N-phenylthiosemicarbazone typically involves the condensation of 2-bromobenzaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The reaction can be represented as follows:
2-Bromobenzaldehyde+N-phenylthiosemicarbazide→2-Bromobenzaldehyde N-phenylthiosemicarbazone
Chemical Reactions Analysis
2-Bromobenzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .
Scientific Research Applications
2-Bromobenzaldehyde N-phenylthiosemicarbazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-bromobenzaldehyde N-phenylthiosemicarbazone involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloenzymes, leading to inhibition of their activity. The compound can also interact with cellular components, leading to oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
2-Bromobenzaldehyde N-phenylthiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
- 2-Bromobenzaldehyde N-ethylthiosemicarbazone
- 2-Bromobenzaldehyde N-cyclohexylthiosemicarbazone
- 2-Thiophenecarbaldehyde N-phenylthiosemicarbazone
- 2-Ethoxybenzaldehyde N-phenylthiosemicarbazone
- 2-Methoxybenzaldehyde N-phenylthiosemicarbazone
These compounds share similar chelating properties but differ in their substituents, which can affect their biological activities and chemical reactivity .
Properties
CAS No. |
301809-24-5 |
|---|---|
Molecular Formula |
C14H12BrN3S |
Molecular Weight |
334.24 g/mol |
IUPAC Name |
1-[(E)-(2-bromophenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C14H12BrN3S/c15-13-9-5-4-6-11(13)10-16-18-14(19)17-12-7-2-1-3-8-12/h1-10H,(H2,17,18,19)/b16-10+ |
InChI Key |
OZKIYDAUXKPCPR-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC=C2Br |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012000.png)
![N-(3,4-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12012011.png)
![N'-[(E)-(4-isopropylphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12012016.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12012021.png)
![(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12012026.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12012038.png)
![[2-methoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12012040.png)
![N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12012052.png)




